![molecular formula C19H17NO3S2 B11696888 (5E)-5-[(4-ethoxyphenyl)methylidene]-3-(4-methoxyphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11696888.png)
(5E)-5-[(4-ethoxyphenyl)methylidene]-3-(4-methoxyphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5E)-5-[(4-éthoxyphényl)méthylidène]-3-(4-méthoxyphényl)-2-sulfanylidène-1,3-thiazolidin-4-one est un composé organique synthétique appartenant à la classe des thiazolidinones. Ce composé se caractérise par sa structure unique, qui comprend un cycle thiazolidinone substitué par des groupes éthoxyphényle et méthoxyphényle. Il a suscité l'intérêt dans divers domaines de la recherche scientifique en raison de ses activités biologiques et de ses applications potentielles.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de (5E)-5-[(4-éthoxyphényl)méthylidène]-3-(4-méthoxyphényl)-2-sulfanylidène-1,3-thiazolidin-4-one implique généralement la condensation de la 4-éthoxybenzaldéhyde avec la 4-méthoxyphénylthiosemicarbazide en présence d'un catalyseur approprié. La réaction est effectuée sous reflux dans un solvant approprié, tel que l'éthanol ou le méthanol. L'intermédiaire résultant est ensuite cyclisé pour former le cycle thiazolidinone.
Méthodes de production industrielle
Bien que les méthodes de production industrielle spécifiques de ce composé ne soient pas bien documentées, l'approche générale consiste à mettre à l'échelle les procédures de synthèse en laboratoire. Cela inclut l'optimisation des conditions de réaction, telles que la température, la pression et la concentration du catalyseur, afin d'obtenir des rendements et une pureté plus élevés. La production industrielle peut également impliquer des réacteurs à écoulement continu pour améliorer l'efficacité et l'extensibilité.
Analyse Des Réactions Chimiques
Types de réactions
(5E)-5-[(4-éthoxyphényl)méthylidène]-3-(4-méthoxyphényl)-2-sulfanylidène-1,3-thiazolidin-4-one subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé à l'aide d'agents oxydants comme le peroxyde d'hydrogène ou le permanganate de potassium pour former des sulfoxydes ou des sulfones correspondants.
Réduction : Des réactions de réduction peuvent être effectuées à l'aide d'agents réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium pour produire des dérivés de thiazolidinone avec des groupes fonctionnels réduits.
Substitution : Le composé peut subir des réactions de substitution nucléophile, où les groupes éthoxy ou méthoxy sont remplacés par d'autres nucléophiles.
Réactifs et conditions courants
Oxydation : Peroxyde d'hydrogène, permanganate de potassium ; généralement effectuée dans des solvants aqueux ou organiques.
Réduction : Borohydrure de sodium, hydrure de lithium et d'aluminium ; les réactions sont généralement effectuées dans des solvants anhydres comme le tétrahydrofurane ou l'éthanol.
Substitution : Divers nucléophiles tels que les amines, les thiols ou les halogénures ; les réactions sont conduites dans des conditions douces à modérées, souvent en présence d'une base.
Produits principaux
Les principaux produits formés à partir de ces réactions comprennent les sulfoxydes, les sulfones, les dérivés de thiazolidinone réduits et les thiazolidinones substituées, en fonction de la réaction et des réactifs spécifiques utilisés.
Applications de la recherche scientifique
(5E)-5-[(4-éthoxyphényl)méthylidène]-3-(4-méthoxyphényl)-2-sulfanylidène-1,3-thiazolidin-4-one a été étudié pour diverses applications de recherche scientifique, notamment :
Chimie : Comme bloc de construction pour la synthèse de molécules plus complexes et comme ligand en chimie de coordination.
Biologie : Étudié pour ses activités antimicrobiennes, antifongiques et antivirales potentielles.
Médecine : Étudié pour son potentiel en tant qu'agent anti-inflammatoire, anticancéreux et antidiabétique.
Mécanisme d'action
Le mécanisme d'action de (5E)-5-[(4-éthoxyphényl)méthylidène]-3-(4-méthoxyphényl)-2-sulfanylidène-1,3-thiazolidin-4-one implique son interaction avec des cibles moléculaires et des voies spécifiques. Le composé est censé exercer ses effets en se liant à des enzymes ou des récepteurs, modulant ainsi leur activité. Par exemple, son activité anticancéreuse peut impliquer l'inhibition d'enzymes clés impliquées dans les voies de prolifération et de survie cellulaires. De plus, ses effets anti-inflammatoires pourraient être attribués à l'inhibition des cytokines et des médiateurs pro-inflammatoires.
Applications De Recherche Scientifique
(5E)-5-[(4-ethoxyphenyl)methylidene]-3-(4-methoxyphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one has been explored for various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential antimicrobial, antifungal, and antiviral activities.
Medicine: Studied for its potential as an anti-inflammatory, anticancer, and antidiabetic agent.
Mécanisme D'action
The mechanism of action of (5E)-5-[(4-ethoxyphenyl)methylidene]-3-(4-methoxyphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, its anticancer activity may involve the inhibition of key enzymes involved in cell proliferation and survival pathways. Additionally, its anti-inflammatory effects could be attributed to the inhibition of pro-inflammatory cytokines and mediators.
Comparaison Avec Des Composés Similaires
Composés similaires
(5E)-5-[(4-méthoxyphényl)méthylidène]-3-(4-éthoxyphényl)-2-sulfanylidène-1,3-thiazolidin-4-one : Un isomère structurel présentant des activités biologiques similaires.
(5E)-5-[(4-chlorophényl)méthylidène]-3-(4-méthoxyphényl)-2-sulfanylidène-1,3-thiazolidin-4-one : Un composé avec un substituant chloro, présentant une réactivité et des propriétés biologiques différentes.
(5E)-5-[(4-bromophényl)méthylidène]-3-(4-méthoxyphényl)-2-sulfanylidène-1,3-thiazolidin-4-one : Un analogue substitué par du brome présentant une activité antimicrobienne potentielle.
Unicité
(5E)-5-[(4-éthoxyphényl)méthylidène]-3-(4-méthoxyphényl)-2-sulfanylidène-1,3-thiazolidin-4-one est unique en raison de sa combinaison spécifique de substituants éthoxy et méthoxy, qui confèrent des propriétés chimiques et biologiques distinctes
Propriétés
Formule moléculaire |
C19H17NO3S2 |
|---|---|
Poids moléculaire |
371.5 g/mol |
Nom IUPAC |
(5E)-5-[(4-ethoxyphenyl)methylidene]-3-(4-methoxyphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C19H17NO3S2/c1-3-23-16-8-4-13(5-9-16)12-17-18(21)20(19(24)25-17)14-6-10-15(22-2)11-7-14/h4-12H,3H2,1-2H3/b17-12+ |
Clé InChI |
FLOJWBSCMVVULM-SFQUDFHCSA-N |
SMILES isomérique |
CCOC1=CC=C(C=C1)/C=C/2\C(=O)N(C(=S)S2)C3=CC=C(C=C3)OC |
SMILES canonique |
CCOC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)C3=CC=C(C=C3)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N'-[(E)-(2,4-dimethoxyphenyl)methylidene]-4-methoxybenzohydrazide](/img/structure/B11696818.png)
![2,6-Dimethoxy-4-[(E)-{[(3-methyl-1H-pyrazol-5-YL)formamido]imino}methyl]phenyl acetate](/img/structure/B11696822.png)
![N-[4-chloro-2-(phenylcarbonyl)phenyl]-4-nitrobenzenesulfonamide](/img/structure/B11696830.png)
![N'-[(E)-(5-Bromo-2-methoxyphenyl)methylidene]-2-(5-hydroxy-1H-pyrazol-3-YL)acetohydrazide](/img/structure/B11696831.png)
![(4E)-4-[2-(2,4-dichlorophenyl)hydrazinylidene]-2-(4-nitrophenyl)-5-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11696838.png)
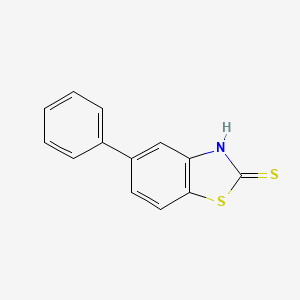
![(5Z)-5-[(4-chlorophenyl)methylidene]-3-(2-methylphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11696841.png)
![N'-[(E)-1,3-benzodioxol-5-ylmethylidene]-2-hydroxy-2-phenylacetohydrazide](/img/structure/B11696844.png)
![1-{[(E)-(2-hydroxynaphthalen-1-yl)methylidene]amino}-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile](/img/structure/B11696850.png)
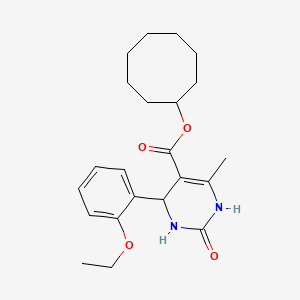
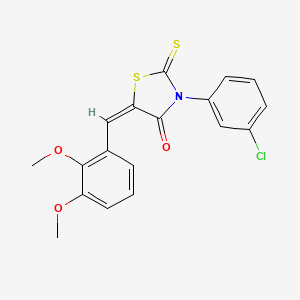
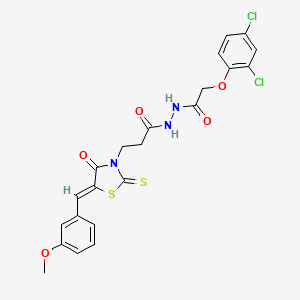
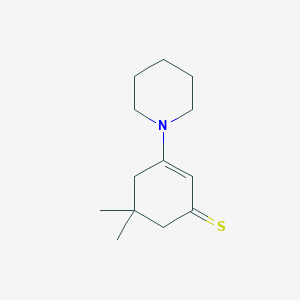
![2-(2,4-Dibromo-phenoxy)-N-[4-(6-methyl-benzothiazol-2-yl)-phenyl]-acetamide](/img/structure/B11696901.png)
